Cas no 2044835-02-9 (lithium(1+) ion 3-(1-methyl-1H-pyrazol-3-yl)prop-2-ynoate)
lithium(1+) ion 3-(1-methyl-1H-pyrazol-3-yl)prop-2-ynoate Chemical and Physical Properties
Names and Identifiers
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- lithium(1+) ion 3-(1-methyl-1H-pyrazol-3-yl)prop-2-ynoate
- Lithium 3-(1-methyl-1H-pyrazol-3-yl)propiolate
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- Inchi: 1S/C7H6N2O2.Li.H/c1-9-5-4-6(8-9)2-3-7(10)11;;/h4-5H,1H3,(H,10,11);;
- InChI Key: QQZDSEICSSQSQB-UHFFFAOYSA-N
- SMILES: C(C1C=CN(C)N=1)#CC(=O)O.[LiH]
lithium(1+) ion 3-(1-methyl-1H-pyrazol-3-yl)prop-2-ynoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-315696-0.05g |
lithium(1+) ion 3-(1-methyl-1H-pyrazol-3-yl)prop-2-ynoate |
2044835-02-9 | 95% | 0.05g |
$273.0 | 2023-02-24 | |
| Enamine | EN300-315696-0.1g |
lithium(1+) ion 3-(1-methyl-1H-pyrazol-3-yl)prop-2-ynoate |
2044835-02-9 | 95% | 0.1g |
$407.0 | 2023-02-24 | |
| Enamine | EN300-315696-0.25g |
lithium(1+) ion 3-(1-methyl-1H-pyrazol-3-yl)prop-2-ynoate |
2044835-02-9 | 95% | 0.25g |
$579.0 | 2023-02-24 | |
| Enamine | EN300-315696-0.5g |
lithium(1+) ion 3-(1-methyl-1H-pyrazol-3-yl)prop-2-ynoate |
2044835-02-9 | 95% | 0.5g |
$914.0 | 2023-02-24 | |
| Enamine | EN300-315696-1.0g |
lithium(1+) ion 3-(1-methyl-1H-pyrazol-3-yl)prop-2-ynoate |
2044835-02-9 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-315696-2.5g |
lithium(1+) ion 3-(1-methyl-1H-pyrazol-3-yl)prop-2-ynoate |
2044835-02-9 | 95% | 2.5g |
$2295.0 | 2023-02-24 | |
| Enamine | EN300-315696-5.0g |
lithium(1+) ion 3-(1-methyl-1H-pyrazol-3-yl)prop-2-ynoate |
2044835-02-9 | 95% | 5.0g |
$3396.0 | 2023-02-24 | |
| Enamine | EN300-315696-10.0g |
lithium(1+) ion 3-(1-methyl-1H-pyrazol-3-yl)prop-2-ynoate |
2044835-02-9 | 95% | 10.0g |
$5037.0 | 2023-02-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1446566-1g |
Lithium 3-(1-methyl-1H-pyrazol-3-yl)propiolate |
2044835-02-9 | 98% | 1g |
¥14374 | 2023-04-08 | |
| A2B Chem LLC | AW33451-10g |
lithium(1+) ion 3-(1-methyl-1H-pyrazol-3-yl)prop-2-ynoate |
2044835-02-9 | 95% | 10g |
$5338.00 | 2024-04-20 |
lithium(1+) ion 3-(1-methyl-1H-pyrazol-3-yl)prop-2-ynoate Suppliers
lithium(1+) ion 3-(1-methyl-1H-pyrazol-3-yl)prop-2-ynoate Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on lithium(1+) ion 3-(1-methyl-1H-pyrazol-3-yl)prop-2-ynoate
Lithium(1+) Ion 3-(1-Methyl-1H-Pyrazol-3-Yl)Prop-2-Ynoate: A Comprehensive Overview
The compound with CAS No. 2044835-02-9, known as lithium(1+) ion 3-(1-methyl-1H-pyrazol-3-yl)prop-2-ynoate, is a unique organolithium reagent that has garnered significant attention in the field of organic chemistry. This compound is a lithium salt of the corresponding propargyl ester, which exhibits remarkable reactivity and selectivity in various synthetic transformations. The lithium(1+) ion in this compound plays a critical role in stabilizing the carbanion, making it highly nucleophilic and reactive under specific conditions.
Recent studies have highlighted the versatility of lithium(1+) ion 3-(1-methyl-1H-pyrazol-3-yl)prop-2-y-noate in constructing complex molecular architectures. For instance, researchers have utilized this reagent in the synthesis of heterocyclic compounds, which are of great importance in medicinal chemistry and materials science. The pyrazole ring in the structure contributes to the stability and reactivity of the compound, enabling it to participate in a wide range of reactions, including alkylation, arylation, and cycloaddition processes.
One of the most notable applications of this compound is its use in the formation of enantioselective products. By employing chiral ligands or asymmetric induction techniques, chemists have successfully synthesized optically active derivatives of this compound. These derivatives have potential applications in drug discovery and asymmetric catalysis, where high enantioselectivity is crucial for achieving desired biological activities.
The synthesis of lithium(1+) ion 3-(1-methyl-1H-pyrazol-3-y-l)propargyl ester typically involves a two-step process: first, the preparation of the corresponding propargyl alcohol derivative, followed by its conversion into the lithium salt using a strong base such as lithium diisopropylamide (LDA). This method ensures high purity and stability of the final product, making it suitable for large-scale production and subsequent reactions.
In terms of chemical properties, this compound exhibits excellent solubility in common organic solvents such as THF and DMF, which facilitates its use in solution-phase reactions. Its reactivity can be modulated by adjusting reaction conditions, such as temperature and solvent polarity, to achieve desired outcomes. For example, at low temperatures (-78°C), this compound can undergo controlled alkylation reactions with electrophilic partners like alkyl halides or aryl halides.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of lithium(1+) ion 3-(1-methyl-1H-pyrazol-3-y-l)propargyl ester. Density functional theory (DFT) calculations have revealed that the lithium cation interacts strongly with the propargyl group, stabilizing the carbanion and enhancing its nucleophilicity. This understanding has paved the way for designing more efficient synthetic routes and optimizing reaction conditions.
Moreover, this compound has shown promise in click chemistry applications due to its ability to participate in copper-catalyzed azide–alkyne cycloaddition (CuAAC) reactions. The presence of a pyrazole ring further enhances its compatibility with other functional groups, making it an ideal building block for constructing complex molecules with high precision.
In conclusion, lithium(1+) ion 3-(1-methyl-1H-pyrazol-3-y-l)propargyl ester (CAS No. 2044835-02-) is a versatile organolithium reagent with wide-ranging applications in organic synthesis. Its unique combination of reactivity, selectivity, and stability makes it an invaluable tool for researchers in academia and industry alike. As ongoing research continues to uncover new possibilities for this compound, its role in advancing chemical science is expected to grow significantly.
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